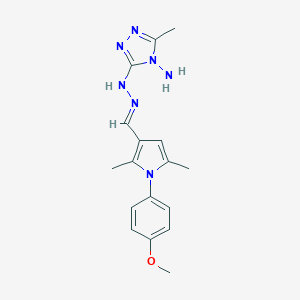![molecular formula C20H16BrN3OS B302469 (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学研究应用
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
作用机制
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the activity of various kinases, including AKT and ERK, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of various kinases. It has also been shown to have anti-inflammatory effects and to inhibit the production of various cytokines, including TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is its potential applications in cancer research. It has been shown to be effective against various cancer cell lines and has a relatively low toxicity profile. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one. One direction is to further study its mechanism of action and identify the specific signaling pathways that are affected by this compound. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the product. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in order to maximize its effectiveness in cancer treatment. Finally, studies are needed to determine the potential applications of this compound in other areas of scientific research, such as inflammation and neurodegenerative diseases.
合成方法
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one has been reported using various methods. One of the most common methods involves the reaction of 4-bromoaniline and 1,2-dimethyl-3-indolylidenemalononitrile with thiosemicarbazide in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
属性
产品名称 |
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C20H16BrN3OS |
分子量 |
426.3 g/mol |
IUPAC 名称 |
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H16BrN3OS/c1-12-16(15-5-3-4-6-17(15)24(12)2)11-18-19(25)23-20(26-18)22-14-9-7-13(21)8-10-14/h3-11H,1-2H3,(H,22,23,25)/b18-11- |
InChI 键 |
GJHBLPQKXMSBEU-WQRHYEAKSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)Br |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Br |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B302387.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)
![4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302411.png)